4-chloro-5-methoxy-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
50536-59-9 |
|---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
4-chloro-5-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-8-3-2-6-5(9(8)11)4-7(12-6)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
AXMULSMCSSBVRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Organic Transformations of 4 Chloro 5 Methoxy 1h Indole 2 Carboxylic Acid
Reactivity at the Indole (B1671886) Nitrogen (N1)
The nitrogen atom of the indole ring is a key site for functionalization. Its reactivity is influenced by its moderate acidity (pKa ≈ 16-17) and nucleophilicity upon deprotonation.
N-Alkylation
The indole nitrogen can be alkylated by generating the indole anion with a suitable base, followed by a nucleophilic attack on an alkyl halide. A common method involves the use of a strong base like sodium hydride (NaH) to deprotonate the indole, which then reacts with an alkylating agent such as an alkyl iodide or bromide. youtube.com This classic two-step protocol is highly effective for introducing a wide range of alkyl groups. google.com
An alternative and greener approach involves the use of dimethyl carbonate (DMC) as both the solvent and methylating agent, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). This method avoids the use of toxic and hazardous alkyl halides. google.com For 4-chloro-5-methoxy-1H-indole-2-carboxylic acid, this reaction would proceed by heating in DMC with DABCO, likely leading to the N-methylated product where the carboxylic acid is simultaneously converted to its methyl ester.
| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Product |
| Alkyl Halide (e.g., CH₃I) | Sodium Hydride (NaH) | DMF / THF | 0 °C to RT | N-Alkyl indole |
| Dimethyl Carbonate (DMC) | DABCO | DMC / DMF | 90-95 °C | N-Methyl indole methyl ester |
N-Acylation
N-acylation of the indole ring is a valuable transformation for synthesizing N-acylindoles, which are present in many biologically active compounds. rsc.org Due to the lower nucleophilicity of the indole nitrogen compared to amines, direct acylation often requires activation of the carboxylic acid or specific coupling agents. researchgate.net
One effective method involves the direct coupling of a carboxylic acid with the indole using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This reaction is typically performed under mild, room temperature conditions in a solvent like dichloromethane (CH₂Cl₂). thieme-connect.com For this compound, this would involve reaction with another carboxylic acid in the presence of DCC and DMAP.
Alternatively, direct acylation can be achieved by heating the indole with a carboxylic acid in a high-boiling solvent like mesitylene with boric acid as a catalyst. clockss.org A more recent method employs thioesters as stable and selective acyl sources, reacting with the indole in the presence of a base like cesium carbonate (Cs₂CO₃). beilstein-journals.org
| Acylating Agent | Coupling System / Catalyst | Solvent | Conditions |
| Carboxylic Acid | DCC / DMAP | CH₂Cl₂ | Room Temperature |
| Carboxylic Acid | Boric Acid | Mesitylene | Reflux |
| Thioester | Cesium Carbonate (Cs₂CO₃) | Dioxane | 100 °C |
In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. The choice of a protecting group is critical and must be compatible with subsequent reaction conditions while being removable under specific, mild conditions.
Common protecting groups for indoles include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to many nucleophilic and basic conditions but is readily removed with acids like trifluoroacetic acid (TFA).
Benzyloxycarbonyl (Cbz): This group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), making it an orthogonal protecting group to Boc.
Sulfonyl derivatives (e.g., Tosyl, Ses): Groups like p-toluenesulfonyl (Tosyl) or 2-(trimethylsilyl)ethanesulfonyl (Ses) provide robust protection. The Ses group is particularly useful as it can be removed under mild conditions with fluoride ions (e.g., TBAF), offering another layer of orthogonal protection.
The selection of a protecting group for this compound would depend on the planned reaction sequence. For instance, if a reaction requires strong basic conditions, a Boc group would be suitable. If subsequent steps involve acidic conditions, a Cbz or Ses group might be preferred.
Transformations Involving the Carboxylic Acid Moiety at C2
The carboxylic acid group at the C2 position is a versatile handle for a wide array of chemical transformations, including decarboxylation, reduction, and activation for coupling reactions.
The removal of the C2-carboxyl group is a common strategy in indole synthesis, particularly in routes like the Reissert or Fischer indole syntheses which yield indole-2-carboxylic acids as intermediates. researchgate.net Decarboxylation of indole-2-carboxylic acids can often be achieved by heating the compound above its melting point. researchgate.net
However, for substituted indoles, more robust methods are often required. A highly effective and general procedure involves heating the indole-2-carboxylic acid in a high-boiling solvent such as quinoline, often in the presence of a copper catalyst. cdnsciencepub.com Catalysts like copper chromite or the in-situ generated copper salt of the carboxylic acid itself can significantly improve the yield and reduce the required temperature and reaction time. cdnsciencepub.com Applying this method to this compound would involve heating it in quinoline with a catalytic amount of a copper salt to yield 4-chloro-5-methoxy-1H-indole.
| Method | Catalyst | Solvent | Temperature |
| Thermal Decarboxylation | None | None / Quinoline | > Melting Point |
| Copper-Catalyzed Decarboxylation | Copper Chromite or Copper(I) salt | Quinoline | 180-250 °C |
Reduction to Alcohol
The carboxylic acid group can be reduced to a primary alcohol, yielding (4-chloro-5-methoxy-1H-indol-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) is a standard reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the alcohol.
An alternative is borane (B79455) (BH₃), often used as a THF complex (BH₃·THF). Borane is highly effective for reducing carboxylic acids and offers the advantage of being more chemoselective than LiAlH₄, often leaving other functional groups like esters or nitro groups intact.
Reduction to Aldehyde
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation, as aldehydes are typically more reactive towards reducing agents than the starting acid. This often leads to over-reduction to the alcohol. The conversion requires carefully chosen reagents and conditions that can stop the reaction at the aldehyde stage.
While direct reduction is difficult, a common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using milder, more controlled reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H).
The carboxylic acid group is an ideal precursor for forming amide bonds, a reaction of fundamental importance in medicinal chemistry. researchgate.netnih.gov This requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine.
Acid Chloride Formation
A classic method of activation is the conversion of the carboxylic acid to its corresponding acid chloride. This is readily achieved by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chloro-5-methoxy-1H-indole-2-carbonyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form amides.
Peptide Coupling Reagents
Alternatively, a wide variety of "coupling reagents" can be used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the reactive acid chloride. luxembourg-bio.com These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.gov Other widely used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov These methods are generally high-yielding and tolerate a broad range of functional groups.
| Activation Method | Reagent(s) | Product | Use |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Amidation, Esterification |
| In-situ Coupling | EDC/HOBt, HATU/DIPEA, DCC/DMAP | Activated Ester Intermediate | Direct Amidation |
Reactivity of the Aryl Halogen at C4
The chlorine atom at the C4 position of the indole ring is a key functional group that can participate in several types of chemical reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) on aryl halides is a well-established transformation, typically requiring the presence of electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. libretexts.org In the context of the indole ring, which is inherently electron-rich, SNAr reactions are generally less favorable. However, the introduction of activating groups or the use of specific reaction conditions can facilitate such substitutions.
For this compound, the electron-donating nature of the methoxy (B1213986) group and the indole nitrogen may not sufficiently activate the C4 position for classical SNAr with common nucleophiles under standard conditions. Research into nucleophilic substitution on the indole nucleus has often focused on positions other than C4 or has involved N-hydroxylated indoles, which exhibit unusual reactivity. core.ac.uk For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution reactions, where the methoxy group on the nitrogen and the nitro group at C6 play crucial roles in activating the ring. nii.ac.jp
While direct SNAr at the C4-chloro position of the title compound is not extensively documented in readily available literature, it is plausible that under forcing conditions or with highly reactive nucleophiles, substitution could occur. The reaction would proceed through a Meisenheimer-like intermediate, where the aromaticity of the benzene (B151609) portion of the indole ring is temporarily disrupted.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. The C4-chloro group of this compound can readily participate in reactions such as the Suzuki-Miyaura and Sonogashira couplings.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl linkages. For the title compound, a Suzuki coupling would involve the reaction with a boronic acid or ester to introduce a new substituent at the C4 position. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of substituted alkynes. The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 4-alkynyl-substituted indole derivative. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from the copper acetylide), and reductive elimination. organic-chemistry.orgacs.org
Below is a table summarizing representative examples of cross-coupling reactions on chloro-substituted indoles.
| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Reference |
| Suzuki-Miyaura | Pd(OAc)₂/PCy₃ | Arylboronic acid | 4-Aryl-indole | organic-chemistry.org |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | 4-Alkynyl-indole | acs.org |
Role of the Methoxy Group at C5 in Electronic Properties and Reactivity
The methoxy group at the C5 position significantly influences the electronic properties and, consequently, the reactivity of the indole ring.
The methoxy group is a powerful electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom. organicchemistrytutor.comlibretexts.org This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. chim.it In electrophilic aromatic substitution reactions, the methoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.comwikipedia.org
In the case of this compound, the methoxy group at C5 will direct incoming electrophiles primarily to the C6 position (ortho to the methoxy group) and to a lesser extent to the C4 position, which is already substituted. The directing effect of the methoxy group reinforces the natural propensity of the indole ring to undergo electrophilic substitution on the benzene portion of the molecule. The increased electron density at the C6 position makes it the most likely site for electrophilic attack.
Electrophilic and Nucleophilic Substitution Patterns on the Indole Ring
The indole ring system has a distinct pattern of reactivity towards both electrophiles and nucleophiles.
Electrophilic Substitution: The indole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution. bhu.ac.in The most reactive position on the indole nucleus for electrophilic attack is generally C3. However, if the C3 position is blocked, as is the case in this compound due to the presence of the carboxylic acid group at C2, electrophilic substitution will preferentially occur on the benzene ring. ic.ac.uk As discussed previously, the activating methoxy group at C5 will direct electrophiles to the C6 position.
Nucleophilic Substitution: As an electron-rich system, the indole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. nii.ac.jp In the title compound, the carboxylic acid group at C2 can be considered as a deactivating group, which might slightly increase the susceptibility of the pyrrole ring to nucleophilic attack, although this is generally not a favored process. Nucleophilic substitution is more likely to occur at the C4 position via displacement of the chloro group, as discussed in section 3.3.1.
Ring-Opening and Rearrangement Reactions of Indole Systems
Indole systems, particularly those with functional groups like carboxylic acids, can undergo ring-opening and rearrangement reactions under specific conditions.
The presence of the carboxylic acid group at the C2 position can influence the stability of the indole ring. For instance, certain indole-2-carboxylic acids can undergo decarboxylation upon heating. acs.org
Rearrangement reactions of the indole core are also known, such as the Sommelet-Hauser rearrangement, which has been observed in certain polycyclic indole systems. semanticscholar.orgresearchgate.net While there is no direct evidence to suggest that this compound would readily undergo such rearrangements under normal conditions, the possibility exists under specific synthetic manipulations or harsh reaction conditions. Ring-opening of the pyrrole portion of the indole can occur under strong oxidative or reductive conditions. pharmaguideline.com For example, ozonolysis can cleave the C2-C3 double bond. bhu.ac.in
Strategies for Derivatization and Structural Modification of 4 Chloro 5 Methoxy 1h Indole 2 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid
The carboxylic acid moiety at the C2 position is a primary site for derivatization. Esterification and amidation reactions are fundamental transformations that can be employed to modify the polarity, solubility, and hydrogen bonding capabilities of the parent molecule.
Esterification of indole-2-carboxylic acids can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents prior to reaction with an alcohol. An improved procedure for the synthesis of indole-2-carboxylic acid esters has been achieved by the condensation of 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate using an ionic liquid under controlled microwave irradiation. researchgate.netresearchgate.net This method offers advantages such as high product yield, short reaction times, and mild reaction conditions. researchgate.net The resulting esters can serve as intermediates for further functionalization or as final compounds for biological evaluation. orgsyn.org
Amidation of the carboxylic acid group to form indole-2-carboxamides is a widely used strategy in drug discovery. acs.orgnih.gov These reactions are typically carried out by coupling the indole-2-carboxylic acid with a primary or secondary amine. The synthesis of indole-2-carboxamides can be accomplished by activating the carboxylic acid with various coupling reagents or by converting it to the corresponding acyl chloride, which then reacts with the amine. rsc.org
Table 1: Common Coupling Reagents for Amidation
| Coupling Reagent | Description |
|---|---|
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient coupling reagent that minimizes racemization, often used in peptide synthesis. acs.orgsigmaaldrich.com |
| HOBt (Hydroxybenzotriazole) | An additive used with carbodiimides to suppress side reactions and reduce racemization. nih.govpeptide.com |
| DCC (Dicyclohexylcarbodiimide) | A common carbodiimide (B86325) used for forming amide and ester bonds. The byproduct, dicyclohexylurea, is insoluble in many solvents. peptide.com |
The choice of coupling reagent and reaction conditions can be tailored to the specific amine and the desired product. acs.orgnih.gov
The formation of amide bonds extends to the synthesis of more complex structures, including peptide conjugates. The indole-2-carboxylic acid can be coupled with amino acids or peptide fragments to generate hybrid molecules. Standard peptide coupling conditions, employing reagents like HATU, HBTU, PyBOP, and carbodiimides in the presence of HOBt or HOAt, are generally applicable. acs.orgsigmaaldrich.compeptide.com These reagents activate the carboxylic acid, facilitating its reaction with the N-terminal amine of an amino acid or peptide. sigmaaldrich.com
The synthesis of N-substituted indole-2-carboxamides can be achieved by first converting the indole-2-carboxylic acid to its acid chloride by refluxing with thionyl chloride. tandfonline.com The resulting acyl chloride can then be reacted with the desired amine in the presence of a base like pyridine. tandfonline.com Another approach involves the direct coupling of the carboxylic acid with an amine using a coupling agent such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). mdpi.com
N-Substitution and Heterocycle Fusion at the Indole (B1671886) Nitrogen
The indole nitrogen (N-H) is another key position for derivatization. The acidity of the N-H proton allows for deprotonation with a suitable base, followed by reaction with an electrophile to introduce a variety of substituents at the N1 position.
N-alkylation or N-arylation can significantly influence the molecule's conformational properties and its ability to act as a hydrogen bond donor. N-substituted indoles can be synthesized through various methods, including copper-catalyzed intramolecular amination of aryl bromides and PIFA-mediated intramolecular cyclization. organic-chemistry.orgacs.org The reaction of N-metallated indoles, formed by deprotonation with strong bases, with electrophiles can lead to either N- or C3-substituted products. bhu.ac.in
Furthermore, the indole nitrogen can serve as a handle for the construction of fused heterocyclic systems. Indole-fused heterocycles are prevalent in many biologically active compounds. nih.gov Palladium-catalyzed domino reactions have been developed for the synthesis of 3,n-fused tricyclic indole skeletons. nih.gov Additionally, multicomponent reactions offer a modular approach to assemble indole-fused seven-membered heterocycles. nih.gov Rhodium-catalyzed C-H activation can also be employed to construct indole-fused six-, seven-, or eight-membered N,O-heterocycles. acs.org A novel strategy for constructing indole-fused eight-membered heterocyclic rings involves a radical pathway using FeCl3-catalyzed cross-dehydrogenative double C-N bond formation. acs.org
Functional Group Interconversions of the C4-Chloro and C5-Methoxy Groups
The chloro and methoxy (B1213986) groups on the benzene (B151609) portion of the indole ring offer opportunities for further diversification through functional group interconversions.
The C4-chloro group can potentially be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More commonly, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds.
The C5-methoxy group can be cleaved to the corresponding phenol (B47542) (O-demethylation) using reagents like boron tribromide (BBr3) or aluminum trichloride (B1173362) (AlCl3). chem-station.com This demethylation can be a challenging transformation, often requiring harsh conditions. chem-station.com The resulting phenol can then be further derivatized, for example, through etherification or esterification, to introduce a wide range of substituents at the C5 position. It's important to note that the demethylation of some methoxyindoles might be a specific metabolic pathway and not a general one. nih.gov
Synthesis of Poly-substituted Indole Derivatives
Building upon the individual derivatization strategies, a combination of these methods can be used to synthesize poly-substituted indole derivatives. Starting with 4-chloro-5-methoxy-1H-indole-2-carboxylic acid, one can envision a sequential or convergent approach to modify multiple positions of the indole scaffold. For instance, the carboxylic acid could first be converted to an amide, followed by N-alkylation of the indole nitrogen, and finally a cross-coupling reaction at the C4-chloro position.
The synthesis of polysubstituted indoles can be achieved from readily available nitroarenes through a nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines. nih.gov Another one-pot process for preparing poly-substituted indoles involves the indium-promoted regioselective hydrohydrazination of terminal alkynes with phenylhydrazines. d-nb.info Various catalytic methods, including those using palladium, have been developed to introduce diverse functional groups onto the indole ring. beilstein-journals.org
Stereoselective Derivatization Approaches
While this compound itself is an achiral molecule, stereoselective derivatization can be employed when introducing chiral moieties or creating new stereocenters. For example, in the synthesis of amide or peptide conjugates (Section 4.1.1), if a chiral amine or amino acid is used, the resulting product will be chiral. In such cases, the use of coupling reagents and conditions that minimize racemization is crucial. peptide.com
Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Chloro 5 Methoxy 1h Indole 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in both solution and solid states.
While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environments of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle of 4-chloro-5-methoxy-1H-indole-2-carboxylic acid. These experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the protons at the C6 and C7 positions of the indole (B1671886) ring, confirming their adjacent relationship.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). This technique is crucial for assigning the carbon signals in the spectrum. For instance, it would definitively link the methoxy (B1213986) protons to the methoxy carbon and the aromatic protons to their respective aromatic carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is vital for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the methoxy protons to the C5 carbon, from the N-H proton to C2 and C7a, and from the H3 proton to C2, C4, and C7a, thereby confirming the substitution pattern on the indole core.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond correlations, NOESY identifies nuclei that are close to each other in space. This is particularly useful for confirming stereochemistry and substitution patterns. For this indole derivative, a NOESY spectrum could show a correlation between the H6 proton and the methoxy group protons, providing evidence for their spatial proximity on the aromatic ring.
A summary of expected 2D NMR correlations for the structural elucidation of this compound is presented below.
| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected Key HMBC Correlations (with ¹³C) |
| N-H | - | - | C2, C3a, C7a |
| H3 | - | C3 | C2, C4, C3a, C7a |
| H6 | H7 | C6 | C4, C5, C7a |
| H7 | H6 | C7 | C3a, C5 |
| -OCH₃ | - | -OCH₃ | C5 |
Note: This is a predictive table based on the known structure of the compound.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. While there are no specific studies on polymorphs of this compound, research on the closely related 5-methoxy-1H-indole-2-carboxylic acid has identified different polymorphic forms. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms.
Different polymorphs feature distinct arrangements of molecules in the crystal lattice. These variations in packing lead to subtle differences in the local chemical environments of the nuclei. As a result, polymorphs often produce distinct ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra, where chemically equivalent atoms in different polymorphs may exhibit different chemical shifts or signal multiplicities. Thus, ssNMR can be used to identify the presence of different polymorphs in a bulk sample, quantify their relative amounts, and provide structural insights into the asymmetric
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for probing the intermolecular interactions that govern its solid-state structure. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be inferred from studies on closely related indole-2-carboxylic acid derivatives. mdpi.comsemanticscholar.orgresearchgate.netnih.gov
The key vibrational modes are associated with the carboxylic acid, indole N-H, methoxy, and chloro substituents. Intermolecular hydrogen bonding, a prominent feature in carboxylic acids and indole-containing molecules, significantly influences the position and shape of the characteristic absorption bands. mdpi.comnih.gov
Expected Vibrational Frequencies and Assignments:
O-H and N-H Stretching: In the solid state, the carboxylic acid groups are expected to form strong intermolecular O-H···O hydrogen bonds, likely resulting in a very broad and intense absorption band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. The indole N-H group, acting as a hydrogen bond donor to a nearby oxygen atom (either from a carboxylic or methoxy group), is predicted to show a sharper, distinct band around 3300-3400 cm⁻¹. mdpi.comsemanticscholar.org
C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid is highly sensitive to its environment. In a dimeric, hydrogen-bonded structure, this band is typically observed in the range of 1680-1710 cm⁻¹. Studies on halogenated derivatives of indole-2-carboxylic acid that form cyclic dimers show the ν(C=O) stretching vibration in the 1653–1659 cm⁻¹ range. semanticscholar.org
C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending modes of the carboxylic acid are coupled and appear in the 1200-1450 cm⁻¹ region.
C-O-C (Methoxy) Stretching: The asymmetric and symmetric stretching vibrations of the methoxy group (C-O-C) are expected to produce strong bands, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is anticipated to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.
These vibrational modes provide a definitive fingerprint for the molecule, allowing for its identification and offering deep insights into the supramolecular arrangement through hydrogen bonding.
Table 1: Predicted Vibrational Frequencies for Functional Group Identification
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Annotation |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad band due to strong intermolecular H-bonding. |
| Indole (N-H) | Stretching | 3300-3400 | Relatively sharp band, indicating involvement in H-bonding. |
| Carboxylic Acid (C=O) | Stretching | 1680-1710 | Position is sensitive to hydrogen bonding (dimer formation). |
| Methoxy (C-O-C) | Asymmetric Stretching | ~1250 | Strong, characteristic band. |
| Aromatic Ring | C=C Stretching | 1450-1600 | Multiple bands expected. |
| Chloro (C-Cl) | Stretching | 600-800 | Located in the fingerprint region. |
X-ray Crystallography for Solid-State Structure and Polymorphism Studies
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, this method can confirm its molecular structure and reveal how the molecules pack in the crystal lattice.
While the specific crystal structure of this compound is not publicly documented, extensive research on similar indole-2-carboxylic acids provides a strong basis for predicting its solid-state behavior. mdpi.comsemanticscholar.org Recent studies on fluoro, chloro, and bromo derivatives of indole-2-carboxylic acid have consistently shown the formation of centrosymmetric cyclic dimers in the solid state. mdpi.comsemanticscholar.org This dimerization occurs through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for pharmaceutical compounds. Different polymorphs can exhibit distinct physical properties. Studies on the related 5-methoxy-1H-indole-2-carboxylic acid have identified multiple polymorphic forms, distinguished by variations in their hydrogen-bonding patterns and crystal packing. mdpi.comsemanticscholar.org It is therefore plausible that this compound could also exhibit polymorphism, which would be investigated and characterized using X-ray diffraction techniques.
Table 2: Expected Crystallographic Features Based on Analogous Compounds
| Parameter | Predicted Feature | Governing Interaction |
|---|---|---|
| Primary Supramolecular Motif | Centrosymmetric Cyclic Dimer | Strong O-H···O hydrogen bonds between carboxylic acid groups. |
| Crystal System | Likely Monoclinic or Orthorhombic | Overall molecular symmetry and packing efficiency. |
| Secondary Interactions | N-H···O hydrogen bonds, C-H···O contacts, π–π stacking | These interactions link the primary dimers into a 3D lattice. |
| Potential for Polymorphism | High | Flexibility in hydrogen bond acceptors (carbonyl vs. methoxy oxygen) allows for different packing arrangements. |
Chromatographic Method Development for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.
Method optimization would involve a systematic evaluation of stationary and mobile phases to achieve optimal separation efficiency, peak shape, and analysis time.
Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice for reversed-phase separation of moderately polar compounds. Column parameters such as particle size (e.g., 3-5 µm) and dimensions (e.g., 250 mm x 4.6 mm) are selected to balance resolution and run time.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. The aqueous phase is often acidified with 0.1% formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group, which ensures a consistent retention time and sharp, symmetrical peak shape.
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally preferred. This allows for the effective elution of both more polar and less polar impurities that might be present in the sample.
Detection: The indole ring system contains a strong chromophore, making UV detection a suitable and sensitive method. The detection wavelength would be set at a UV maximum for the compound, likely around 254 nm, to ensure high sensitivity.
Table 3: Typical Optimized HPLC Method Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component; acid suppresses ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Elution | Gradient (e.g., 10% to 90% B over 20 min) | Ensures separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Sensitive detection of the indole chromophore. |
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The molecular structure of this compound is achiral, meaning it does not have a stereocenter and therefore does not exist as enantiomers. The molecule possesses a plane of symmetry that bisects the indole ring.
Consequently, chiral chromatography is not a relevant or necessary technique for the analysis of this compound itself. This method would only become applicable if the compound were derivatized with a chiral reagent or used as a precursor in the synthesis of a new chiral molecule. For the parent compound, standard achiral HPLC methods are sufficient for purity analysis.
Computational and Theoretical Studies on 4 Chloro 5 Methoxy 1h Indole 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of indole (B1671886) derivatives. mdpi.comnih.gov Methods like B3LYP and ωB97X-D, often paired with basis sets such as 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. mdpi.comnih.gov For 4-chloro-5-methoxy-1H-indole-2-carboxylic acid, these calculations can predict its geometry, electronic landscape, and spectroscopic signatures.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
Conformational analysis is crucial, especially concerning the orientation of the carboxylic acid and methoxy (B1213986) groups. The rotation around the C2-C(OOH) bond and the C5-O(CH3) bond can lead to different conformers with varying stability. Furthermore, in the solid state or in solution, the molecule can form intermolecular hydrogen-bonded dimers or other aggregates. mdpi.comsemanticscholar.org DFT calculations can model these monomeric and dimeric forms to understand their relative energies and the nature of the intermolecular interactions, such as the classic carboxylic acid cyclic dimers formed via O-H···O hydrogen bonds. mdpi.comsemanticscholar.org
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table illustrates the type of data obtained from geometry optimization calculations. Actual values would be derived from specific DFT computations.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C4-Cl | Value | C4-C5-O | Value |
| C5-O | Value | C5-O-C(methoxy) | Value |
| N1-H | Value | C2-C(carboxyl)-O | Value |
| C2-C(carboxyl) | Value | O-C-O(H) | Value |
| C(carboxyl)=O | Value | C3a-C4-Cl | Value |
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. These calculations help identify the most probable sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital (FMO) Properties This table shows representative data that would be generated from an FMO analysis.
| Property | Energy (eV) | Description |
| HOMO Energy | Value | Indicates electron-donating ability |
| LUMO Energy | Value | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Value | Relates to chemical stability and reactivity |
Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (infrared and Raman) are routinely performed for indole derivatives to aid in the assignment of experimental spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. This computed spectrum, when compared with experimental data, allows for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. mdpi.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical predictions are valuable for confirming the chemical structure and assigning signals in experimentally obtained NMR spectra. mdpi.com
Table 3: Comparison of Representative Calculated and Experimental Vibrational Frequencies (Illustrative Data) This table demonstrates how theoretical calculations are used to assign experimental spectroscopic data.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| ν(N-H) | Value | Value | N-H stretching |
| ν(C=O) | Value | Value | Carboxyl C=O stretching |
| ν(C-Cl) | Value | Value | C-Cl stretching |
| ν(C-O-C) | Value | Value | Methoxy C-O-C asymmetric stretching |
| γ(C-H) | Value | Value | Aromatic C-H out-of-plane bending |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum calculations are powerful for single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time, providing insights into dynamic processes and thermodynamic properties.
For this compound, MD simulations can be used to study solvation effects. The choice of solvent can influence the molecule's preferred conformation and its aggregation state. Simulations can reveal the structure of the solvent around the molecule and calculate properties like the solvation free energy. Furthermore, MD is an excellent tool for investigating intermolecular interactions, such as the stability of hydrogen-bonded dimers in solution and the specific interaction patterns between solute and solvent molecules.
Reaction Mechanism Elucidation through Transition State Modeling
Theoretical chemistry is a powerful tool for investigating reaction mechanisms. For instance, in the synthesis or subsequent reactions of this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.
By calculating the energies of these species, an energy profile for the reaction can be constructed. The energy of the transition state determines the activation energy, which is the primary factor controlling the reaction rate. This type of modeling can provide a detailed, step-by-step understanding of how chemical transformations occur, which is often difficult to obtain through experimental means alone. acs.org
Quantitative Structure-Activity Relationship (QSAR) Model Development (Mechanistic focus, not clinical efficacy)
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with a specific activity. jocpr.com In a mechanistic QSAR study of indole-2-carboxylic acid derivatives, the goal is to understand how variations in molecular properties influence a particular outcome, such as enzyme inhibition or receptor binding. nih.gov
For this compound, a QSAR model would be developed as part of a larger set of analogous compounds. The first step involves calculating a range of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure, including:
Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific substituent parameters.
Hydrophobicity descriptors: LogP (partition coefficient).
Topological descriptors: Indices that describe molecular connectivity.
Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates a selection of these descriptors to the observed activity. ijpsr.com A robust QSAR model can reveal which molecular features are critical for the activity . For example, it could elucidate the electronic and steric impact of the chloro and methoxy groups on the indole ring, providing a mechanistic rationale for structure-activity trends. researchgate.net
Molecular Docking and Binding Site Prediction (For potential biological targets)
Computational methods, particularly molecular docking and binding site prediction, are powerful in silico tools used to explore the potential interactions between a small molecule and a biological target, typically a protein. These techniques are instrumental in drug discovery for identifying potential therapeutic targets and elucidating mechanisms of action. While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the principles of these computational methods and studies on analogous indole-2-carboxylic acid derivatives can provide significant insight into its potential biological activities.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction.
Research on various derivatives of the indole-2-carboxylic acid scaffold has successfully employed molecular docking to identify and analyze interactions with significant biological targets. For instance, certain indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase. nih.govrsc.org In these studies, the indole nucleus was observed to chelate with two Mg²⁺ ions within the active site of the integrase enzyme. nih.govrsc.org Further modifications, such as adding a halogenated benzene (B151609) ring, were shown to promote π-π stacking interactions with viral DNA, enhancing inhibitory activity. nih.govrsc.org
Similarly, other studies have used molecular docking to explore the potential of different indole derivatives as inhibitors of targets like VEGFR-2 tyrosine kinase, a key protein in angiogenesis. researchgate.net These computational analyses help to reveal crucial binding patterns and interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the protein's active site. researchgate.net For antibacterial research, indole derivatives have been docked against penicillin-binding proteins to predict their efficacy. semanticscholar.org
For a compound like this compound, a hypothetical molecular docking study would involve preparing the 3D structure of the molecule and docking it into the binding sites of various potential protein targets known to be modulated by indole derivatives. The results would provide data on binding affinity and the specific molecular interactions responsible for the binding.
Interactive Data Table: Illustrative Molecular Docking Results for an Indole-2-Carboxylic Acid Derivative
The following table is a representative example of data that would be generated from a molecular docking study, based on typical findings for analogous compounds. It is for illustrative purposes only and does not represent experimental results for this compound.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| HIV-1 Integrase | 1K6Y | -8.5 | Asp64, Asp116 | Metal Chelation (Mg²⁺) |
| VEGFR-2 Tyrosine Kinase | 1YWN | -7.9 | Cys919, Asp1046 | Hydrogen Bond |
| Penicillin-Binding Protein 2a | 3ZG0 | -7.2 | Ser403, Tyr446 | Hydrogen Bond, Hydrophobic |
| Estrogen Receptor Alpha | 3ERT | -9.1 | Arg394, Glu353 | Hydrogen Bond, Pi-Cation |
Binding site prediction algorithms work in tandem with docking to identify potential pockets on a protein's surface where a ligand might bind. nih.gov These tools analyze the protein's topology and physicochemical properties to locate cavities that are suitable for accommodating a small molecule. By predicting these sites, researchers can guide docking simulations toward the most probable areas of interaction, increasing the efficiency of identifying potential biological targets for novel compounds.
Biological Activity and Mechanistic Insights of 4 Chloro 5 Methoxy 1h Indole 2 Carboxylic Acid and Its Analogs
Molecular Target Identification and Validation
There are no available studies in the scientific literature that identify or validate specific molecular targets for 4-chloro-5-methoxy-1H-indole-2-carboxylic acid. Research on analogous structures suggests that substitutions on the indole (B1671886) ring are critical for target affinity and selectivity. For instance, different substitution patterns on the indole-2-carboxamide scaffold have been shown to confer allosteric modulation of the cannabinoid receptor 1 (CB1), but this specific chloro-methoxy pattern has not been reported. nih.gov Similarly, while other chlorinated indole-2-carboxamides have been developed as inhibitors of the WNT pathway protein Dishevelled 1 (DVL1), data for the 4-chloro-5-methoxy analog is absent. nih.gov
Biochemical Pathway Modulation Studies
No in vitro studies detailing the mechanistic effects of this compound on any biochemical pathways have been published. While related indole derivatives are known to modulate pathways such as tryptophan metabolism or NF-kappaB signaling, the impact of this specific compound remains unevaluated. nih.govnih.gov
Structure-Mechanism Relationship Investigations
Structure-activity relationship (SAR) studies have been conducted on various classes of indole-2-carboxylic acid derivatives, highlighting the importance of substituents on the indole core for biological activity. nih.govnih.govnih.gov For example, studies on HIV-1 integrase inhibitors showed that introducing halogenated benzene (B151609) rings at the C6 position and long branches at C3 could increase inhibitory activity. mdpi.comrsc.org Another study on indoline-2-carboxylic acid amides as NF-kappaB inhibitors explored various substitutions to establish SAR. nih.gov However, none of these studies include this compound, and therefore, no structure-mechanism relationship has been established for it.
Cell-Based Mechanistic Studies
There is no published research on the impact of this compound on specific cellular processes or signaling pathways in vitro. While complex derivatives such as (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides have been shown to induce apoptosis and inhibit the EGFR signaling pathway in cancer cell lines, these findings cannot be extrapolated to the simpler, parent carboxylic acid. tandfonline.comnih.gov
Role as a Chemical Probe for Biological Systems
This compound has not been developed or utilized as a chemical probe for investigating biological systems, according to available literature.
Ligand-Protein Interaction Profiling
No studies involving ligand-protein interaction profiling, such as molecular docking or co-crystallography, have been published for this compound. While docking studies have been performed for other indole-2-carboxylic acid derivatives to predict their binding modes with targets like IDO1 and TDO, this specific compound has not been part of such investigations. nih.gov
Emerging Applications of 4 Chloro 5 Methoxy 1h Indole 2 Carboxylic Acid Beyond Biological Contexts
Application as a Synthetic Building Block in Complex Molecule Synthesis
The indole-2-carboxylic acid scaffold is a valuable starting point for the synthesis of more complex and often biologically active molecules. The presence of the carboxylic acid group, the reactive indole (B1671886) nitrogen, and the substituted benzene (B151609) ring in 4-chloro-5-methoxy-1H-indole-2-carboxylic acid provide multiple points for chemical modification, making it a versatile building block.
Indole-2-carboxamides, which can be readily synthesized from the corresponding carboxylic acid, are recognized as versatile precursors for the creation of diverse polycyclic indole structures. rsc.org These complex frameworks are found in many naturally occurring bioactive compounds. The synthesis of such polycyclic systems often involves intramolecular and intermolecular cyclization reactions, where the indole-2-carboxamide acts as a key intermediate. rsc.org
Furthermore, substituted indole-2-carboxylic acids are utilized in the synthesis of potent enzyme inhibitors. For instance, derivatives of 4,6-dichloroindole-2-carboxylic acid have been investigated as antagonists for the strychnine-insensitive glycine binding site, which is associated with the NMDA receptor. While not the exact compound of focus, this highlights the utility of chloro-substituted indole-2-carboxylic acids in constructing neurologically active compounds.
The indole nucleus is also a core component of many antiviral agents. nih.gov Research has shown that modifications at various positions of the indole ring, including the incorporation of chloro and methoxy (B1213986) groups, can significantly influence antiviral activity. nih.gov For example, 5-chloro-4-fluoro derivatives of indole sulfonamides have been shown to be potent inhibitors of HIV-1 reverse transcriptase. nih.gov This suggests that this compound could serve as a valuable precursor for the development of novel antiviral drugs.
The synthesis of kinase inhibitors is another area where this compound could be a valuable building block. Many kinase inhibitors feature a heterocyclic core, and the specific substitution pattern on this core is crucial for activity and selectivity. For example, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles are potent Src kinase inhibitors. nih.gov The dichloro-methoxyphenyl moiety in these inhibitors shares structural similarities with the substitution pattern of this compound, suggesting its potential use in the synthesis of novel kinase inhibitors.
| Precursor Compound Family | Resulting Complex Molecule Type | Potential Therapeutic Area |
|---|---|---|
| Indole-2-carboxamides | Polycyclic Indole Structures | Various (mimicking natural products) |
| Chloro-substituted Indole-2-carboxylic Acids | Neurologically Active Compounds | Neurological Disorders |
| Substituted Indole Derivatives | Antiviral Agents | Infectious Diseases (e.g., HIV) |
| Substituted Phenyl/Indole Moieties | Kinase Inhibitors | Cancer |
Potential in Material Science and Polymer Chemistry
The field of material science is continuously in search of novel organic molecules that can be used to create materials with unique electronic and optical properties. Polyindoles, which are polymers derived from indole monomers, have emerged as a promising class of conducting polymers. tandfonline.comrsc.org These materials exhibit interesting properties such as high redox activity, excellent thermal stability, and a slower rate of degradation compared to other conducting polymers like polyaniline and polypyrrole. nih.gov
The electronic and optical properties of polyindoles can be fine-tuned by introducing substituents on the indole ring. nih.gov The presence of both a chloro and a methoxy group on the this compound monomer could significantly influence the properties of the resulting polymer. Halogen substituents are known to affect the electronic properties of conducting polymers. For instance, the exposure of polyacetylene films to halogen vapors leads to a dramatic increase in electrical conductivity. 20.210.105rsc.org
Furthermore, the methoxy group, being an electron-donating group, can also modulate the electronic structure of the polymer. The combination of these substituents could lead to polyindoles with tailored band gaps, conductivity, and photoluminescence characteristics. rsc.org This makes this compound a promising monomer for the synthesis of novel functional polymers for applications in electronic devices, sensors, and electrochromic materials. tandfonline.com
| Polymer Type | Key Properties | Potential Applications |
|---|---|---|
| Polyindoles | High redox activity, thermal stability | Sensors, electrochromic devices |
| Halogenated Polyacetylenes | Increased electrical conductivity | Conductive materials |
| Substituted Polyindoles | Tunable electronic and optical properties | Functional polymers for electronics |
Contributions to Agrochemical Research (e.g., mechanistic mode of action, without field efficacy)
Indole derivatives have long been recognized for their importance in agrochemical research, with many exhibiting potent fungicidal, herbicidal, or insecticidal properties. The specific substitution pattern on the indole ring plays a crucial role in determining the biological activity and mode of action of these compounds.
Research has shown that the introduction of halogen atoms, particularly at the 4-position of the indole scaffold, can significantly enhance fungicidal activity. The presence of a chloro group in this compound is therefore of particular interest. The antifungal mechanism of many natural and synthetic compounds involves the disruption of the fungal cell wall or cell membrane. nih.govnih.govmdpi.com The fungal cell wall is a complex structure composed primarily of chitin and β-glucans, and its integrity is essential for fungal viability. nih.gov
It is plausible that halogenated indole derivatives, such as this compound, could interfere with the synthesis of these crucial cell wall components. This could occur through the inhibition of key enzymes involved in the biosynthetic pathways of chitin or β-glucan. For example, the echinocandin class of antifungal drugs acts by inhibiting β-(1-3)-glucan synthase. nih.gov Another potential mechanism is the direct interaction with and disruption of the fungal cell membrane, leading to increased permeability and cell death. Flavonoids, for instance, are known to exert their antifungal effects by causing cell wall deformation and increasing membrane permeability. nih.gov The lipophilic nature of the substituted indole ring could facilitate its insertion into the lipid bilayer of the fungal cell membrane, leading to a loss of structural integrity.
Catalytic Applications in Organic Transformations
The application of small organic molecules as catalysts in organic synthesis is a rapidly growing field. Indole-2-carboxylic acid and its derivatives have shown promise in this area, acting either as the substrate in a catalytic transformation or as a ligand that modulates the activity of a metal catalyst.
For instance, indole-2-carboxylic acid can undergo catalytic addition to alkynes in the presence of ruthenium or gold catalysts to form enol esters, which are valuable synthetic intermediates. 20.210.105 This demonstrates the reactivity of the carboxylic acid and indole N-H groups under catalytic conditions.
More significantly, indole-2-carboxylic acids can participate in palladium-catalyzed cross-coupling reactions. These reactions can proceed via decarboxylation followed by C-H activation, leading to the formation of complex heterocyclic structures such as indolocarbolines and triindoles. rsc.org The specific substituents on the indole ring can influence the course of these reactions. Therefore, this compound could be a valuable substrate for generating novel and complex heterocyclic systems through such catalytic methods.
Furthermore, substituted indoles can act as directing groups in palladium-catalyzed C-H functionalization reactions, allowing for selective reactions at otherwise unreactive positions of the indole ring. beilstein-journals.org While the carboxylic acid itself can be a directing group, other functionalities can be introduced that coordinate to the metal catalyst and direct the reaction to a specific site. The chloro and methoxy substituents on this compound could influence the electronic properties of the indole ring and thereby affect the outcome of such catalytic C-H functionalization reactions.
Environmental Remediation Applications (e.g., degradation studies)
The environmental fate of chlorinated aromatic compounds is a significant area of research due to the persistence and potential toxicity of some of these molecules. Understanding the degradation pathways of compounds like this compound is crucial for assessing their environmental impact and developing remediation strategies.
Microbial degradation is a key process for the removal of many organic pollutants from the environment. Studies on the degradation of substituted indolic compounds by marine anaerobic microorganisms have shown that the position of substituents on the indole ring can significantly affect their biodegradability. nih.gov For example, methyl substitution at the 1- or 2-position of the indole ring can inhibit the initial hydroxylation step, making the compounds more persistent. nih.gov While specific studies on this compound are not available, the principles of microbial degradation of chlorinated aromatic compounds and indole derivatives can be applied. It is likely that microorganisms capable of degrading chlorinated phenols and indoles could also metabolize this compound, potentially through initial dehalogenation or hydroxylation reactions. eurochlor.org
Photocatalytic degradation is another promising technology for the remediation of water and air contaminated with organic pollutants. mdpi.commdpi.com This process typically involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which upon irradiation with UV light generates highly reactive hydroxyl radicals that can oxidize a wide range of organic molecules to less harmful products. mdpi.com The degradation of chlorinated aromatic compounds through photocatalysis has been demonstrated, and the degradation pathways often involve hydroxylation, dechlorination, and eventual mineralization to carbon dioxide and water. mdpi.com The presence of both a chloro and a methoxy group, as well as the carboxylic acid functionality, on this compound would likely influence its susceptibility to photocatalytic degradation and the nature of the intermediate products formed.
| Remediation Method | Potential Degradation Mechanism | Influencing Factors |
|---|---|---|
| Microbial Degradation | Dehalogenation, Hydroxylation | Substituent position, microbial species |
| Photocatalytic Degradation | Oxidation by hydroxyl radicals | Catalyst type, light intensity, pH |
Future Research Directions and Unexplored Avenues for 4 Chloro 5 Methoxy 1h Indole 2 Carboxylic Acid
Development of Novel and Highly Efficient Sustainable Synthetic Routes
While general methods for indole (B1671886) synthesis, such as the Fischer, Leimgruber–Batcho, and Nenitzescu syntheses, are well-established, specific high-yield, scalable, and sustainable routes for 4-chloro-5-methoxy-1H-indole-2-carboxylic acid are not extensively documented in publicly available literature. Future research should focus on developing novel synthetic strategies that are both efficient and environmentally benign.
Key areas for exploration include:
Flow Chemistry: Microflow synthesis methods can offer precise control over reaction conditions, such as time and temperature, potentially increasing yields and minimizing the formation of by-products. This technique is well-suited for rapid optimization and scaling up of indole derivative production.
Photocatalysis: Visible-light-mediated reactions represent a green chemistry approach, often allowing for transformations to occur under mild conditions without the need for harsh reagents. Investigating photocatalytic cyclizations or C-H functionalization could lead to innovative and efficient synthetic pathways.
Green Chemistry Approaches: The use of greener solvents (like water), microwave-assisted reactions, and nanocatalysts are modern strategies to reduce the environmental impact of chemical synthesis. Applying these principles could lead to more sustainable production methods for this indole derivative.
Exploration of Unconventional Reactivity Patterns and Derivatizations
The reactivity of the this compound scaffold offers numerous possibilities for creating diverse molecular libraries. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group on the benzene (B151609) portion, coupled with the functional handles of the carboxylic acid and the N-H group, provides a rich platform for chemical modification.
Future studies could investigate:
Cross-Coupling Reactions: The chlorine atom at the C4 position could serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Exploring the selective functionalization of positions C3, C6, or C7 would open up new avenues for derivatization.
Derivatization of the Carboxylic Acid: Beyond standard esterification and amidation, the carboxylic acid group can be converted into other functional groups (e.g., ketones, aldehydes, or heterocycles), significantly expanding the synthetic utility of the core molecule.
N-H Group Modification: The indole nitrogen can be alkylated, acylated, or used in cyclization reactions to build more complex, fused heterocyclic systems.
Advanced Computational Modeling Applications for Structure-Reactivity Predictions
Computational chemistry provides powerful tools for understanding and predicting molecular behavior, which can significantly accelerate research and reduce experimental costs. For this compound, where experimental data is sparse, computational studies are particularly valuable.
Future computational work could include:
DFT (Density Functional Theory) Calculations: To predict electronic properties, spectral data (NMR, IR, UV-Vis), and reactivity indices (e.g., Fukui functions) to guide synthetic efforts. Such studies can elucidate the most probable sites for electrophilic or nucleophilic attack.
Molecular Docking: If potential biological targets are identified, molecular docking simulations can predict the binding modes and affinities of derivatives, helping to prioritize which compounds to synthesize for biological screening.
Reaction Mechanism Simulation: Simulating potential reaction pathways can provide insight into transition states and activation energies, aiding in the optimization of reaction conditions for both synthesis and derivatization.
Identification of Novel Mechanistic Targets for Compound Activity
The indole nucleus is a "privileged scaffold" known to interact with a wide range of biological targets. Given the structural similarity of this compound to molecules with known biological activities, a logical next step is to screen it and its derivatives to identify novel mechanistic targets.
Research should be directed towards:
High-Throughput Screening (HTS): Testing a library of derivatives against diverse panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or metabolic pathways.
Fragment-Based Drug Discovery (FBDD): Using the core molecule as a starting fragment to build more potent and selective inhibitors for identified protein targets.
Phenotypic Screening: Evaluating the effects of the compounds on cell-based models of diseases (e.g., cancer, neurodegeneration, infectious diseases) to uncover novel therapeutic applications without a preconceived target.
Integration with Advanced Machine Learning and AI in Chemical Synthesis and Discovery
The fields of chemistry and drug discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). These technologies can analyze vast datasets to predict outcomes, optimize processes, and suggest novel molecular structures.
For this specific indole, future opportunities include:
Predictive Modeling: Training ML models on existing data from other indole derivatives to predict the properties (e.g., solubility, biological activity, toxicity) of novel, unsynthesized derivatives of this compound.
Reaction Optimization: Employing ML algorithms to optimize reaction conditions (e.g., catalyst, solvent, temperature, concentration) to maximize yield and minimize impurities, reducing the need for extensive trial-and-error experimentation.
De Novo Design: Using generative AI models to design new derivatives with specific desired property profiles, expanding the chemical space for exploration.
Challenges and Opportunities in Process Optimization and Scale-Up
Transitioning a synthetic route from a laboratory setting to a larger, industrial scale presents numerous challenges and opportunities. While nano-scale and automated synthesis can accelerate initial discovery, pilot- and industrial-scale production requires a different set of considerations.
Future work in this area should address:
Scalability of Reagents and Conditions: Evaluating the cost, availability, and safety of starting materials and reagents for large-scale production. Reactions that are feasible on a milligram scale may not be practical on a kilogram scale.
Process Safety and Hazard Analysis: Conducting thorough thermal hazard evaluations (e.g., using differential scanning calorimetry) to identify potential runaway reactions or decomposition events is crucial for safe scale-up.
Purification and Impurity Profiling: Developing robust and scalable purification methods (e.g., crystallization instead of chromatography) and identifying and controlling the formation of process-related impurities to ensure the final product meets required specifications.
Cost-Effectiveness: The ultimate goal of process optimization is to develop a route that is not only high-yielding and safe but also economically viable. This involves minimizing the number of steps, using cheaper reagents, and maximizing throughput.
Q & A
Q. What are the established synthetic routes for 4-chloro-5-methoxy-1H-indole-2-carboxylic acid?
A common approach involves multi-step synthesis starting from substituted phenylhydrazines via the Fischer indole method. Key steps include cyclization to form the indole core, followed by regioselective chlorination and methoxylation. Hydrolysis of ester intermediates (e.g., ethyl indole-2-carboxylate derivatives) using NaOH/EtOH under reflux yields the carboxylic acid moiety . Protecting groups may be required to prevent side reactions during substitution .
Q. Which analytical techniques are critical for characterizing this compound?
Purity and structural confirmation require:
Q. What in vitro assays are suitable for initial bioactivity screening?
Prioritize assays based on structural analogs:
Q. How should researchers handle stability challenges during storage?
The compound is sensitive to light and humidity. Store in amber vials under inert gas (N/Ar) at -20°C. Stability under acidic/basic conditions should be tested via accelerated degradation studies (pH 1–13, 25–50°C) .
Advanced Research Questions
Q. How can regioselectivity be optimized during functionalization of the indole core?
Substituent positioning is influenced by:
Q. What strategies resolve contradictory cytotoxicity data across cell lines?
Discrepancies may arise from:
Q. How does the substitution pattern affect interactions with biological targets?
Structure-activity relationship (SAR) studies reveal:
Q. What methodologies address low yields in coupling reactions (e.g., amide bond formation)?
Troubleshooting steps include:
- Activation reagents : Use HATU or EDCI for efficient carboxylate coupling .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility .
- Catalysis : Add DMAP to enhance acylation rates .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on metabolic stability?
Discrepancies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
